![molecular formula C20H12ClNO2 B6093334 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid](/img/structure/B6093334.png)
6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as Cl-NQNO and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid is mainly attributed to its ability to inhibit the electron transport chain in mitochondria. This inhibition leads to a decrease in ATP synthesis, which can have various effects on cellular processes. Additionally, Cl-NQNO has been shown to induce the production of reactive oxygen species, which can also have various effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. For instance, in studies aimed at understanding the role of mitochondria in various diseases, Cl-NQNO has been shown to induce mitochondrial dysfunction, leading to cell death. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid in lab experiments include its ability to inhibit the electron transport chain in mitochondria, making it a useful tool in studies aimed at understanding the role of mitochondria in various diseases. Additionally, its anti-cancer properties make it a potential candidate for cancer treatment. However, the limitations of using Cl-NQNO in lab experiments include its potential toxicity and the need for further studies to understand its potential side effects.
Zukünftige Richtungen
There are numerous future directions for research on 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid. Some potential areas of research include its potential application in cancer treatment, its role in mitochondrial dysfunction in various diseases, and its potential side effects and toxicity. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit the electron transport chain in mitochondria and its anti-cancer properties make it a potential candidate for cancer treatment. However, further studies are needed to understand its potential side effects and toxicity and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid involves the reaction of 2-naphthylamine with 2-chloro-4,6-dimethoxyquinoline-3-carbaldehyde. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been widely used in various studies aimed at understanding the properties and potential applications of Cl-NQNO.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-chloro-2-(2-naphthyl)-4-quinolinecarboxylic acid in scientific research are vast. This compound has been used in studies aimed at understanding the mechanism of action of various biological processes. For instance, it has been shown to inhibit the electron transport chain in mitochondria, leading to a decrease in ATP synthesis. This property has made it a useful tool in studies aimed at understanding the role of mitochondria in various diseases.
Eigenschaften
IUPAC Name |
6-chloro-2-naphthalen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-15-7-8-18-16(10-15)17(20(23)24)11-19(22-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJORRSHPORHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.